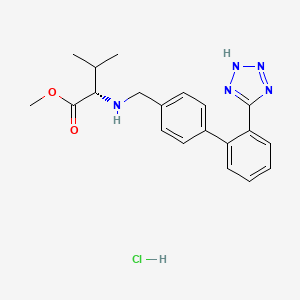

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride

Description

Chemical Identity and Role Des(oxopentyl) Valsartan Methyl Ester Hydrochloride (CAS: 1111177-20-8) is a key intermediate in the synthesis of valsartan, a non-peptide angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure . Its molecular formula is C20H24ClN5O2, with a molecular weight of 401.89 g/mol . Structurally, it is derived from valsartan by replacing the oxopentyl (valeryl) group with a methyl ester and incorporating a hydrochloride salt. This modification simplifies downstream hydrolysis to yield the active pharmaceutical ingredient (API), valsartan .

Synthetic Relevance

The compound is synthesized via N-acylation of L-valine methyl ester hydrochloride with valeryl chloride, followed by Suzuki-Miyaura cross-coupling and ester hydrolysis steps . Its role as a precursor ensures efficient scalability in continuous flow synthesis systems, achieving up to 96% overall yield in optimized processes . Isotope-labeled derivatives (e.g., deuterated versions like Des(oxopentyl) Valsartan-d4 Methyl Ester Hydrochloride) are also critical for pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C20H24ClN5O2 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1 |

InChI Key |

DYLJUMUCKDXSMQ-FERBBOLQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation to Form the Key Intermediate

-

- L-valine methyl ester or benzyl ester

- 4-Bromomethyl-2-cyanobiphenyl (or related cyanobiphenyl derivative)

-

- Solvent: Typically aromatic solvents or ethyl acetate

- Base: Diisopropylethylamine or other organic bases

- Temperature: 40–140 °C

- Time: 1.5 to 10 hours for gradual addition, followed by 3 hours of stirring

Procedure:

A solution of L-valine methyl ester in solvent is heated in the presence of base. The bromomethyl cyanobiphenyl is added slowly over 1.5 to 10 hours while maintaining temperature. The reaction mixture is stirred further to complete alkylation. The product N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester is isolated by acidification and extraction.Yields:

High yields are reported, often exceeding 80% for this step.

Tetrazole Ring Formation

-

- Metal azides (e.g., sodium azide)

- Organotin halides (e.g., tributyltin chloride)

- Catalysts such as polyoxyethylene bis(trimethylsilyl) ether

-

- Solvent: Acetonitrile or other polar aprotic solvents

- Temperature: Typically ambient to reflux

- Time: Several hours to overnight

Mechanism:

The cyano group on the biphenyl ring is converted into a tetrazole ring via [3+2] cycloaddition with azide ions, catalyzed by organotin compounds.Notes:

This step is critical and may require careful control to avoid side reactions. Purification may involve washing and crystallization.

Acylation / Deoxygenation to Form Des(oxopentyl) Derivative

-

- Valeryl chloride (pentanoyl chloride) or derivatives

- Bases such as diisopropylethylamine

-

- Solvent: Ethyl acetate, acetonitrile, or aromatic solvents

- Temperature: 0–50 °C

- Time: 1–4 hours

Procedure:

The tetrazole-containing valine methyl ester is acylated with valeryl chloride to introduce the oxopentyl group. For des(oxopentyl) derivatives, selective removal or modification of this group is performed, often by hydrolysis or reduction.

Hydrolysis and Salt Formation

Hydrolysis:

Alkaline hydrolysis (e.g., aqueous sodium hydroxide in methanol) is used to remove ester protecting groups selectively.Salt Formation:

Acidification with hydrochloric acid forms the hydrochloride salt of the methyl ester intermediate.Purification:

Extraction with organic solvents (ethyl acetate, methylene dichloride), washing with brine and drying agents (sodium sulfate or magnesium sulfate), followed by crystallization.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | L-valine methyl ester + 4-bromomethyl-2-cyanobiphenyl, diisopropylethylamine, 40–140 °C, 4 h | 80–90 | Gradual addition improves purity |

| Tetrazole Formation | Sodium azide, tributyltin chloride, acetonitrile, reflux, 6 h | 70–85 | Requires inert atmosphere, careful control |

| Acylation (Valeryl chloride) | Valeryl chloride, diisopropylethylamine, ethyl acetate, 0–25 °C, 2 h | 75–85 | Forms oxopentyl intermediate |

| Hydrolysis & Salt Formation | NaOH/MeOH hydrolysis, HCl acidification, extraction | 80–90 | Produces methyl ester hydrochloride salt |

Research Discoveries and Optimization Notes

Avoidance of Chromatography:

Some patented processes emphasize minimizing chromatographic purification by optimizing reaction conditions and using acid/base extraction techniques, improving scalability.Use of Protective Groups:

Trityl and benzyl protecting groups are used to protect sensitive functional groups during multi-step synthesis; their removal is carefully controlled by acid or catalytic hydrogenation.Polymorphic Forms:

Various polymorphs of valsartan and intermediates have been characterized, influencing solubility and stability.Catalyst Selection:

Organotin catalysts are essential for efficient tetrazole ring formation but require careful handling due to toxicity.Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is often necessary to prevent oxidation or side reactions.

Chemical Reactions Analysis

Acid-Catalyzed Deprotection

This reaction removes protective groups (e.g., trityl) to yield the free amine intermediate.

-

Conditions : Trifluoroacetic acid (TFA) in methoxybenzene at 60°C under argon for 2.5 hours .

-

Mechanism : Protonation of the protective group by TFA followed by cleavage.

-

Outcome : Formation of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride with 84% yield .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reagents | TFA, methoxybenzene | |

| Temperature | 60°C | |

| Atmosphere | Argon | |

| Yield | 84% |

Base-Mediated Ester Hydrolysis

The methyl ester group undergoes saponification to form the carboxylic acid derivative, a precursor to active valsartan.

-

Conditions : Aqueous NaOH or KOH (1–5 equivalents) in methanol/ethanol at 60–65°C for 1–6 hours .

-

Mechanism : Nucleophilic acyl substitution by hydroxide ions.

-

Outcome : Conversion to the carboxylic acid, followed by acidification (pH 2–3) for isolation .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | NaOH/KOH | |

| Solvent | Methanol/Water | |

| Temperature | 60–65°C | |

| Isolation pH | 2.0 (adjusted with HCl) |

Tetrazole Ring Formation

While the tetrazole group is pre-formed in this compound, its synthesis from nitrile precursors involves:

-

Conditions : Reaction with tributyltin azide in xylene at 80–130°C for 40–60 hours .

-

Mechanism : [3+2] cycloaddition between nitrile and azide.

-

Outcome : Tetrazole ring formation, critical for angiotensin receptor binding .

pH-Dependent Solubility and Isolation

Acid-base reactions govern its isolation during synthesis:

-

Conditions : Adjusting pH to 1.5–2.0 using HCl precipitates the compound from aqueous layers .

-

Mechanism : Protonation of the amine group reduces solubility.

-

Outcome : High-purity isolation via ethyl acetate extraction .

Degradation and Impurity Formation

As an impurity in valsartan, it forms under specific synthesis conditions:

-

Pathways :

-

Incomplete Acylation : Failure to introduce the valeryl group during valsartan synthesis.

-

Ester Hydrolysis : Partial hydrolysis of the methyl ester under basic conditions.

-

-

Mitigation : Optimized reaction times (2–6 hours) and stoichiometric control of valeryl chloride.

Comparative Reaction Conditions Table

Scientific Research Applications

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride has several scientific research applications:

Mechanism of Action

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects . The blockade of AT1 receptors leads to vasodilation, reduced blood pressure, and decreased aldosterone levels, which collectively contribute to its antihypertensive effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions between Des(oxopentyl) Valsartan Methyl Ester Hydrochloride and related valsartan intermediates/metabolites:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Role/Application |

|---|---|---|---|---|---|

| This compound | 1111177-20-8 | C20H24ClN5O2 | 401.89 | Methyl ester, HCl salt, lacks oxopentyl | Key intermediate for valsartan API |

| Valsartan Methyl Ester | 137863-17-3 | C24H29N5O3 | 435.52 | Retains oxopentyl, methyl ester | Intermediate with valeryl group |

| Des(oxopentyl) Valsartan Benzyl Ester | 676129-93-4 | C25H26N5O2 | 428.51 | Benzyl ester instead of methyl ester | Synthetic intermediate |

| Valsartan (API) | 137862-53-4 | C24H29N5O3 | 435.52 | Free carboxylic acid, oxopentyl group | Active pharmaceutical ingredient |

| 4-Hydroxy Valsartan | 188259-69-0 | C24H29N5O4 | 451.52 | Hydroxylation at tetrazole moiety | Metabolite/impurity |

Key Observations :

- Ester vs. Acid : this compound and Valsartan Methyl Ester retain ester groups, whereas valsartan (API) features a free carboxylic acid critical for ARB activity .

- Substituent Variations : The absence of the oxopentyl group in Des(oxopentyl) derivatives simplifies hydrolysis steps, reducing impurity risks (e.g., N-nitrosodimethylamine) during API synthesis .

- Isotopic Derivatives : Deuterated versions (e.g., C20D7H16N5O2·HCl) are used in mass spectrometry to track metabolic pathways .

Pharmacological and Regulatory Considerations

- Bioactivity : this compound lacks direct therapeutic activity but ensures high yields of valsartan, which exhibits IC50 = 2.7 nM for angiotensin II receptor binding .

- Impurity Profiles: The compound’s synthesis avoids azide intermediates, mitigating genotoxic impurity risks (e.g., valsartan N-chloride) . In contrast, impurities like Valsartan Related Compound B (C23H27N5O4) are monitored per USP guidelines .

Isotope-Labeled Derivatives

Deuterated analogs (e.g., C20D4H19N5O2·HCl) are commercially available at €11,848/100mg , highlighting their niche use in quantitative bioanalytical assays .

Biological Activity

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative of Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C20H23N5O2·HCl

- Molecular Weight : 405.91 g/mol

- Chemical Structure : The compound features a methyl ester functional group and a hydrochloride salt, which influence its solubility and bioavailability.

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O2·HCl |

| Molecular Weight | 405.91 g/mol |

| SMILES | Cl.[2H]c1c(...) |

| InChI | InChI=1S/C20H23N5O2.ClH/... |

This compound functions primarily as an angiotensin II receptor antagonist. By blocking the AT1 receptor, it inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is critical in managing conditions such as hypertension and heart failure.

Pharmacological Effects

Research indicates that Valsartan and its derivatives exhibit several biological activities beyond antihypertensive effects:

- Neuroprotective Effects : Studies have shown that Valsartan can improve cognitive functions in animal models of Alzheimer's disease by promoting dendritic spine formation, which is essential for synaptic plasticity and memory .

- Anti-inflammatory Properties : Valsartan has demonstrated the ability to modulate inflammatory responses, particularly in conditions like pulmonary fibrosis, where it regulates cytokine levels and reduces NF-κB expression .

- Stabilization of Atherosclerotic Plaque : The compound has been linked to increased renalase levels, which may contribute to plaque stability in atherosclerosis .

Case Studies

-

Cognitive Function Improvement :

- Study Design : A controlled study involving hypertensive patients assessed the impact of Valsartan on cognitive function.

- Findings : Patients showed significant improvements in episodic memory and spatial learning tasks compared to control groups, suggesting a potential role for Valsartan in neuroprotection.

- Pulmonary Fibrosis Treatment :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to standard Valsartan:

| Activity | Des(oxopentyl) Valsartan Methyl Ester | Standard Valsartan |

|---|---|---|

| Antihypertensive | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Anti-inflammatory | Moderate | Yes |

| Atherosclerotic Plaque Stabilization | Yes | Yes |

Q & A

Q. What are the optimal synthetic routes for Des(oxopentyl) Valsartan Methyl Ester Hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes, including N-acylation, Suzuki-Miyaura cross-coupling, and ester hydrolysis. Continuous flow systems (e.g., coil reactors and packed-bed reactors) can enhance yield by improving heat/mass transfer and reducing side reactions. For example, a palladium-substituted cerium-tin-oxide catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) in a fixed-bed reactor achieved 96% overall yield for a valsartan precursor . Batch-to-flow process translation requires optimization of parameters like residence time, temperature, and catalyst loading .

Q. How can impurities in this compound be identified and quantified during synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard. Use resolution solutions (e.g., valsartan-related compound B and hydrochlorothiazide-related compound A) to validate column performance. Reference standards (e.g., USP Valsartan RS) ensure accurate impurity profiling. For example, a test solution diluted with a resolution solution can resolve impurities at 0.1% concentration thresholds .

Q. What stability-indicating assays are recommended for studying hydrolytic degradation of the methyl ester group?

Methodological Answer: Acid/alkaline hydrolysis under forced degradation conditions (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) followed by LC-MS analysis identifies degradation products. Monitor ester hydrolysis kinetics using pH-stat titration or NMR to track ester-to-acid conversion .

Advanced Research Questions

Q. How do stereochemical impurities arise in this compound, and what analytical methods validate enantiomeric purity?

Methodological Answer: Chiral stationary phase HPLC (e.g., Chiralpak® AD-H) with polar organic mobile phases resolves enantiomers. Enantiomorph-polarity estimation via η or x parameters (based on Rogers’s method or incoherent scattering) can detect <1% stereochemical impurities. For example, simulated intensity data analysis using Flack’s parameter x avoids false chirality signals in near-centrosymmetric structures .

Q. What strategies mitigate the formation of genotoxic impurities (e.g., NDMA) during synthesis?

Methodological Answer: Replace azide-based quenching steps with safer alternatives (e.g., catalytic hydrogenation). Monitor nitrosamine levels via GC-MS with a limit of detection <10 ppb. Process modifications, such as using salt water dilution during extraction, reduce residual solvent carryover linked to impurity formation .

Q. How can in silico modeling predict the reactivity of intermediates in continuous flow synthesis?

Methodological Answer: Density functional theory (DFT) calculations model transition states in N-acylation and Suzuki-Miyaura coupling. Parameters like Fukui indices predict electrophilic/nucleophilic sites, guiding catalyst selection. For example, Pd/Ce-Sn-O catalysts show higher activity in cross-coupling due to optimized electron transfer properties .

Data Contradiction and Reproducibility Challenges

Q. How should researchers address discrepancies in reported yields for ester hydrolysis steps?

Methodological Answer: Variability often stems from hydrolysis conditions (e.g., solvent polarity, base strength). Standardize protocols using USP reference standards (e.g., valsartan methyl ester, CAS 137863-17-3) and report detailed reaction parameters (pH, temperature gradients). Reproducibility requires independent validation via round-robin testing across labs .

Q. Why do chromatographic retention times vary for this compound across studies?

Methodological Answer: Column aging, mobile phase pH (±0.1 units), and ion-pairing agent concentrations (e.g., 0.1% trifluoroacetic acid) alter retention. Perform system suitability tests with resolution solutions before each run. Use hyphenated techniques (LC-MS/MS) to confirm peak identity when retention times shift .

Analytical Reference Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.